3-(2-chlorophenyl)-8-[(diprop-2-en-1-ylamino)methyl]-7-hydroxy-4H-chromen-4-one
Description
8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(2-CHLOROPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a bis(prop-2-en-1-yl)amino group, a chlorophenyl group, and a hydroxy group attached to a chromen-4-one core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C22H20ClNO3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
8-[[bis(prop-2-enyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C22H20ClNO3/c1-3-11-24(12-4-2)13-17-20(25)10-9-16-21(26)18(14-27-22(16)17)15-7-5-6-8-19(15)23/h3-10,14,25H,1-2,11-13H2 |
InChI Key |
FYGZTVRORNSAOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(2-CHLOROPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative and a suitable nucleophile.
Attachment of the Bis(prop-2-en-1-yl)amino Group: The bis(prop-2-en-1-yl)amino group can be attached through a Mannich reaction, involving the chromen-4-one core, a secondary amine, and an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(2-CHLOROPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(2-CHLOROPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(2-CHLOROPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Compounds with a similar chromen-4-one core, such as quercetin and kaempferol.
Coumarins: Compounds with a similar structure, such as warfarin and esculetin.
Uniqueness
8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(2-CHLOROPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE is unique due to the presence of the bis(prop-2-en-1-yl)amino group and the chlorophenyl group, which impart specific chemical and biological properties not found in other similar compounds. These unique features make it a valuable compound for scientific research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
